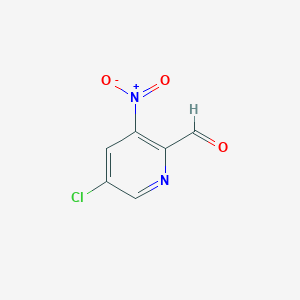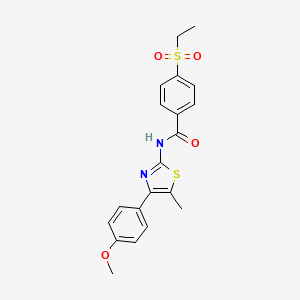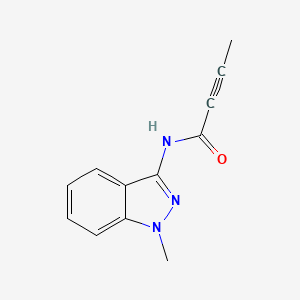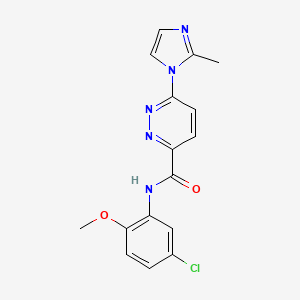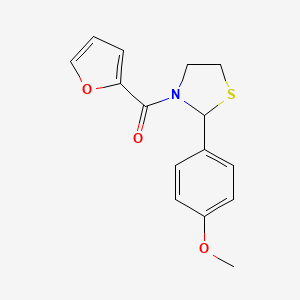
Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone” is a compound that belongs to a class of molecules known as furan-2-yl (phenyl)methanone derivatives . These compounds have been synthesized and their structures were established on the basis of 1 H-NMR, 13 C-NMR and mass spectral data .
Synthesis Analysis
The synthesis of similar compounds involves a series of steps. For instance, the synthesis of 5-benzylidene-2-(furan-2-yl)-3-(4H-1,2,4-triazol-4-yl)thiazolidin-4-ones involved a three-step process . The first step involved the reaction of furan-2-carbaldehyde and 1,2,4-triazole-4-amine in ethanol using acetic acid as a catalyst to produce imines . The second step involved cyclization into 4-thiazolidinedione using thioglycolic acid .Mecanismo De Acción
The mechanism of action of Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in regulating lipid and glucose metabolism, as well as inflammation. By activating PPARγ, this compound can modulate the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound can also induce apoptosis in cancer cells by activating caspase-dependent pathways. In addition, this compound can improve insulin sensitivity and glucose uptake in adipocytes, which makes it a potential therapeutic agent for diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. In addition, this compound has been extensively studied, which means that there is a lot of information available on its properties and potential applications. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses. In addition, this compound can be toxic at high concentrations, which limits its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone. One area of interest is the development of this compound-based drugs for the treatment of various diseases. Another area of interest is the elucidation of the mechanism of action of this compound. This could involve the use of techniques such as molecular modeling and structural biology to determine the binding sites of this compound on PPARγ. Finally, there is also interest in exploring the potential of this compound as a tool for studying the role of PPARγ in various physiological processes. This could involve the use of this compound in animal models to investigate the effects of PPARγ activation on metabolism, inflammation, and other processes.
Métodos De Síntesis
Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone can be synthesized through a multi-step process, which involves the reaction of furan-2-carbaldehyde with 4-methoxybenzylamine to form a Schiff base intermediate. The Schiff base is then reacted with thiazolidin-3-one in the presence of a catalyst to yield this compound. The purity of the final product can be improved through recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, anti-diabetic, and anti-oxidant properties. In addition, this compound has been found to exhibit neuroprotective effects and to modulate the immune system. These properties make this compound a promising candidate for the development of new drugs for various diseases.
Propiedades
IUPAC Name |
furan-2-yl-[2-(4-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-18-12-6-4-11(5-7-12)15-16(8-10-20-15)14(17)13-3-2-9-19-13/h2-7,9,15H,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLMYURIIOKQEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2N(CCS2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

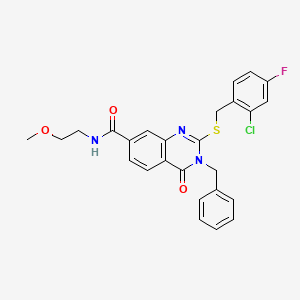
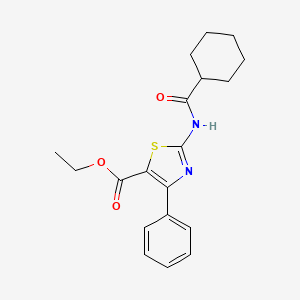
![(E)-2-methyl-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2792075.png)
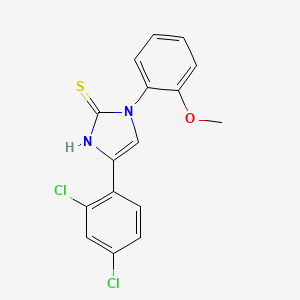
![5-Methyl-2-(propan-2-yl)cyclohexyl [(4-bromophenyl)(hydroxy)methyl][4-(dimethylamino)phenyl]phosphinate](/img/structure/B2792080.png)

![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2792083.png)
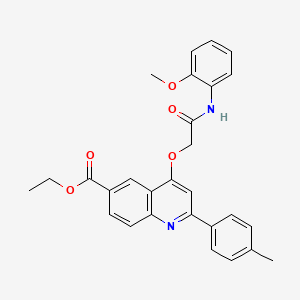
![[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2792085.png)
